molecular formula C₂₃H₂₄N₂O₄ B1139787 (S)-(-)-O-Desmethylcarvedilol CAS No. 123372-13-4

(S)-(-)-O-Desmethylcarvedilol

Katalognummer B1139787
CAS-Nummer: 123372-13-4
Molekulargewicht: 392.45
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of (S)-(-)-O-Desmethylcarvedilol involves stereoselective oxidation processes. A study by Fujimaki (1994) showed the formation of O-desmethylcarvedilol, among other metabolites, when Carvedilol was incubated with rat liver microsomes. The study highlighted the stereoselective oxidation of Carvedilol, indicating the complexity and specificity of metabolic pathways involved in the synthesis of its metabolites, including (S)-(-)-O-Desmethylcarvedilol (Fujimaki, 1994).

Molecular Structure Analysis

The molecular structure of (S)-(-)-O-Desmethylcarvedilol and its enantiomers can be characterized through high-performance liquid chromatography (HPLC), as described by Eisenberg, Patterson, and Kahn (1989). Their methodology allows for the resolution and determination of the enantiomers of Carvedilol and its active metabolite, O-desmethylcarvedilol, providing insights into the molecular structure and stereochemistry of these compounds (Eisenberg, Patterson, & Kahn, 1989).

Chemical Reactions and Properties

The chemical reactions and properties of (S)-(-)-O-Desmethylcarvedilol, particularly its oxidative pathways, involve various cytochrome P450 isozymes. The research by Fujimaki (1994) provides evidence for the enzyme-mediated stereoselective oxidation, indicating the significant role of enzymes like CYP2D1 and CYP2C11 in the metabolism of Carvedilol and its derivatives (Fujimaki, 1994).

Physical Properties Analysis

The physical properties of (S)-(-)-O-Desmethylcarvedilol, such as solubility, melting point, and stability, can be inferred from its molecular structure and the nature of its synthesis. However, specific studies focusing on these physical properties were not identified in the search. Understanding these properties is crucial for drug formulation and stability studies.

Chemical Properties Analysis

The chemical properties, such as reactivity, hydrophobicity, and interactions with biological molecules, are essential for understanding the pharmacological and toxicological profiles of (S)-(-)-O-Desmethylcarvedilol. The oxidative metabolism pathway elucidated by Fujimaki (1994) provides a foundation for understanding these properties, highlighting the metabolite's role in the drug's efficacy and safety profile (Fujimaki, 1994).

Wissenschaftliche Forschungsanwendungen

  • Metabolism and Enzyme Involvement : A study by Fujimaki (1994) explored the metabolism of carvedilol, identifying (S)-(-)-O-Desmethylcarvedilol (DesC) as one of the metabolites. This research indicated stereoselective oxidation and the involvement of specific cytochrome P450 isozymes in its formation, particularly CYP2C11 for O-demethylation (Fujimaki, 1994).

  • Pharmacokinetics and Pharmacodynamics : Morgan (1994) discussed the pharmacokinetic and pharmacodynamic properties of carvedilol, which includes its metabolism into active metabolites like (S)-(-)-O-Desmethylcarvedilol. This research emphasized carvedilol's role in lowering blood pressure and its application in treating cardiovascular diseases (Morgan, 1994).

  • Analytical Method Development : A study by Magiera, Kolanowska, and Baranowski (2016) developed a method for analyzing β-blockers and their metabolites, including (S)-(-)-O-Desmethylcarvedilol, in human urine. This indicates the importance of this metabolite in pharmacological studies and drug monitoring (Magiera, Kolanowska, & Baranowski, 2016).

  • Pharmacokinetic Modeling in Diabetes Patients : Nardotto et al. (2017) investigated the pharmacokinetics of carvedilol enantiomers and their metabolites in patients with type 2 diabetes. The study provides insights into how diabetes impacts the metabolism of carvedilol and its metabolites, including (S)-(-)-O-Desmethylcarvedilol (Nardotto, Lanchote, Coelho, & Della Pasqua, 2017).

  • Chromatographic Analysis Techniques : Eisenberg, Patterson, and Kahn (1989) described a high-performance liquid chromatographic method for determining the enantiomers of carvedilol and (S)-(-)-O-Desmethylcarvedilol in human plasma, highlighting the importance of analytical techniques in understanding the pharmacokinetics of drugs and their metabolites (Eisenberg, Patterson, & Kahn, 1989).

Safety And Hazards

This involves examining the compound’s toxicity, flammability, and other hazards. It also includes studying the precautions that should be taken when handling the compound.


Zukünftige Richtungen

This involves considering potential future research directions. This could include new methods of synthesizing the compound, new applications for the compound, or further studies into its properties or mechanism of action.


For a specific compound like “(S)-(-)-O-Desmethylcarvedilol”, you would need to search the scientific literature for papers that have studied this compound. You could use databases like PubMed, Scopus, or Web of Science to find relevant papers. Once you have found some papers, you would read through them and extract the relevant information to perform your analysis. Please note that this is a high-level overview and the specifics can vary depending on the compound and the focus of your analysis.


Eigenschaften

IUPAC Name

2-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUKPPPYYOKVQJ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OC[C@H](CNCCOC4=CC=CC=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-O-Desmethylcarvedilol

CAS RN

123372-13-4
Record name o-Desmethylcarvedilol, (S)-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123372134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DESMETHYLCARVEDILOL, (S)-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/315AAB7J5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.